4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide
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Overview
Description
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide, also known as HMB, is a metabolite of the amino acid leucine. HMB has been shown to have potential benefits in enhancing muscle growth and preventing muscle breakdown. In
Mechanism of Action
The exact mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which is involved in muscle protein synthesis. This compound may also work by reducing the activity of the ubiquitin-proteasome system, which is involved in muscle protein breakdown.
Biochemical and physiological effects:
This compound has been shown to increase muscle mass and strength, improve muscle function and performance, and reduce muscle damage and soreness. It has also been shown to improve immune function, reduce inflammation, and promote bone health.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its well-established safety profile. This compound has been shown to be safe and well-tolerated in humans at doses up to 6 grams per day. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other supplements.
Future Directions
There are several areas of future research that could be explored with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide. One area of interest is the potential use of this compound in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Another area of interest is the potential use of this compound in the prevention and treatment of bone loss and osteoporosis. Additionally, further research could be conducted to explore the effects of this compound on immune function and inflammation, as well as its potential use in improving cognitive function and reducing the risk of age-related cognitive decline.
Synthesis Methods
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide can be synthesized from leucine through a series of chemical reactions. The first step involves the oxidation of leucine to alpha-ketoisocaproic acid (KIC), which is then converted to this compound via a reduction reaction. The final step involves the condensation of this compound with benzoyl chloride to form this compound.
Scientific Research Applications
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential benefits in enhancing muscle growth and preventing muscle breakdown. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function and performance. This compound has also been studied for its potential benefits in improving immune function, reducing inflammation, and promoting bone health.
properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,23)14-12-17-8-10-18(11-9-17)19(22)21-15-13-16-6-4-3-5-7-16/h3-11,23H,13,15H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWDYATZQOBVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.